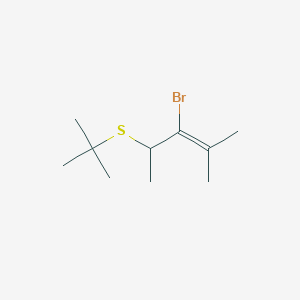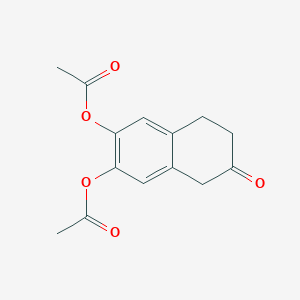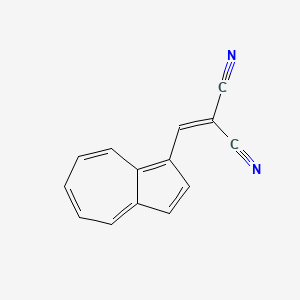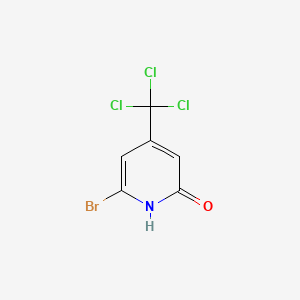![molecular formula C9H18O2 B14365648 [(2S,3R)-3-Hexyloxiran-2-yl]methanol CAS No. 90125-52-3](/img/structure/B14365648.png)
[(2S,3R)-3-Hexyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R)-3-Hexyloxiran-2-yl]methanol is a chiral epoxide compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique three-dimensional structure, which includes an oxirane ring and a hexyloxy group. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-Hexyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts. The reaction is carried out in the presence of tert-butyl hydroperoxide, which acts as the oxidizing agent. The reaction conditions are usually mild, with temperatures maintained around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of immobilized catalysts and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3R)-3-Hexyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the epoxide ring to diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Substitution: Functionalized derivatives with various substituents.
Aplicaciones Científicas De Investigación
[(2S,3R)-3-Hexyloxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biocatalysis.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of [(2S,3R)-3-Hexyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in biocatalysis and enzyme inhibition studies. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets.
Comparación Con Compuestos Similares
[(2S,3R)-3-Hexyloxiran-2-yl]methanol can be compared with other similar compounds such as:
(2S,3R)-3-Methyloxiran-2-yl]methanol: Similar structure but with a methyl group instead of a hexyloxy group.
(2S,3R)-3-Alkyloxiran-2-yl]methanol: Varies in the length and nature of the alkyl chain.
(2S,3R)-3-Benzylmethyloxirane: Contains a benzyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hexyloxy group, which imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90125-52-3 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[(2S,3R)-3-hexyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-8-9(7-10)11-8/h8-10H,2-7H2,1H3/t8-,9+/m1/s1 |
Clave InChI |
UDSPJJHSJCWGQS-BDAKNGLRSA-N |
SMILES isomérico |
CCCCCC[C@@H]1[C@@H](O1)CO |
SMILES canónico |
CCCCCCC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


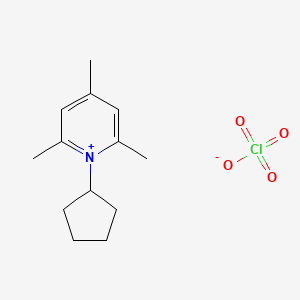

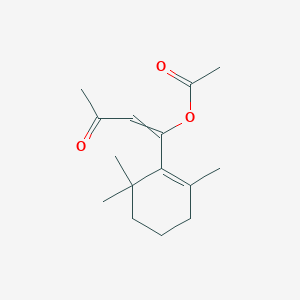
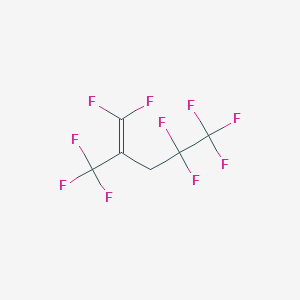
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
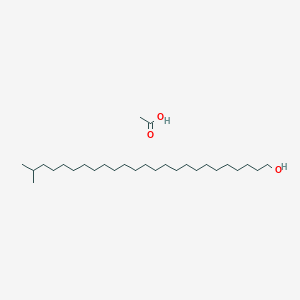
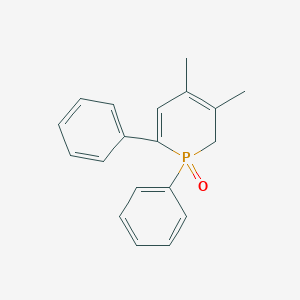
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

